molecular formula C19H14ClFN2O2 B2933911 1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-61-0

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2933911
CAS No.: 946302-61-0
M. Wt: 356.78
InChI Key: ZPQUQPHRCZGKCL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 4-chlorobenzyl group at position 1 and a 4-fluorophenyl amide substituent at position 2. Its molecular formula is C₁₉H₁₄ClFN₂O₂ (molecular weight: 368.79 g/mol).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQUQPHRCZGKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 4-fluoroaniline.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Analysis :

  • The 4-chlorophenylmethyl group in the target compound likely enhances steric bulk and π-π stacking compared to G842-0076’s 4-fluorophenylmethyl.
  • BMS-777607’s 3-chloropyridinyl substituent introduces heterocyclic diversity, improving kinase selectivity .

Amide Substituent Modifications

Compound Name Amide Substituent Molecular Weight (g/mol) Key Notes
Target Compound 4-Fluorophenyl 368.79 Fluorine’s electronegativity may strengthen hydrogen bonding .
G842-0159 3-Acetamidophenyl 379.39 Acetamido group adds hydrogen-bonding capacity; higher solubility inferred .
N-(4'-Chlorobiphenyl-2-yl) analog 4'-Chlorobiphenyl-2-yl 324.76 Biphenyl group increases rigidity; potential for enhanced receptor occupancy .

Analysis :

  • The 4-fluorophenyl amide in the target compound balances hydrophobicity and electronic effects, whereas G842-0159’s acetamidophenyl may improve aqueous solubility.
  • The biphenyl analog’s extended aromatic system could enhance target affinity but reduce metabolic stability .

Dihydropyridine Core Modifications

Compound Name Core Structure Key Notes
Target Compound 2-Oxo-1,2-dihydropyridine Standard dihydropyridine scaffold; redox-sensitive .
Furo[2,3-b]pyridine analog Fused furopyridine Increased planarity and π-conjugation; altered pharmacokinetics .

Analysis :

Research Findings and Implications

  • Kinase Inhibition : BMS-777607, a structural analog, demonstrates potent Met kinase inhibition (IC₅₀ = 3.9 nM), suggesting that halogen and heterocyclic substitutions are critical for kinase targeting .
  • Solubility and Bioavailability : G842-0159’s acetamido group highlights the trade-off between hydrogen bonding (improved solubility) and molecular weight (reduced permeability) .
  • Structural Rigidity : The biphenyl analog’s rigid structure may improve binding specificity but could limit synthetic accessibility .

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